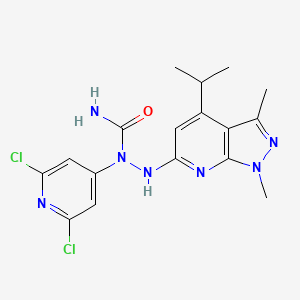
1-Carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Carboxamide, also known as formamide, is an organic compound with the formula HCONH₂. It is the simplest amide derived from formic acid. This compound is a colorless liquid that is miscible with water and has a faint ammonia-like odor. It is widely used in various chemical processes and has significant industrial and research applications.
准备方法
1-Carboxamide can be synthesized through several methods:
Direct Amidation: This involves the reaction of formic acid with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst to proceed efficiently.
Hydrolysis of Formamide Derivatives: Formamide can be obtained by hydrolyzing formamide derivatives such as formamide esters.
Industrial Production: On an industrial scale, this compound is produced by the catalytic reaction of carbon monoxide with ammonia in the presence of a suitable catalyst.
化学反应分析
1-Carboxamide undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to formic acid and ammonia.
Dehydration: When heated, this compound can dehydrate to form hydrogen cyanide and water.
Oxidation: this compound can be oxidized to formic acid using oxidizing agents such as potassium permanganate.
Reduction: It can be reduced to methylamine using reducing agents like lithium aluminum hydride.
科学研究应用
1-Carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis. It is also employed in the production of pharmaceuticals and agrochemicals.
Biology: this compound is used in the study of protein denaturation and as a cryoprotectant in biological samples.
Medicine: It serves as an intermediate in the synthesis of various drugs and is used in the formulation of certain medications.
Industry: this compound is used in the production of resins, plastics, and adhesives. It is also employed in the manufacture of paper and textiles.
作用机制
The mechanism of action of 1-Carboxamide involves its ability to form hydrogen bonds with other molecules. This property makes it an effective solvent and reagent in various chemical reactions. In biological systems, this compound can interact with proteins and nucleic acids, affecting their structure and function.
相似化合物的比较
1-Carboxamide can be compared with other similar compounds such as:
Acetamide (CH₃CONH₂): Acetamide is another simple amide with a similar structure but has a methyl group instead of a hydrogen atom. It has different physical properties and applications.
Formic Acid (HCOOH): Formic acid is the parent compound of this compound. While formic acid is a carboxylic acid, this compound is an amide, leading to different chemical behaviors.
Urea (H₂NCONH₂): Urea is a diamide of carbonic acid and has two amide groups. It is widely used in fertilizers and has different chemical properties compared to this compound.
属性
分子式 |
C17H19Cl2N7O |
|---|---|
分子量 |
408.3 g/mol |
IUPAC 名称 |
1-(2,6-dichloropyridin-4-yl)-1-[(1,3-dimethyl-4-propan-2-ylpyrazolo[3,4-b]pyridin-6-yl)amino]urea |
InChI |
InChI=1S/C17H19Cl2N7O/c1-8(2)11-7-14(22-16-15(11)9(3)23-25(16)4)24-26(17(20)27)10-5-12(18)21-13(19)6-10/h5-8H,1-4H3,(H2,20,27)(H,22,24) |
InChI 键 |
KRBXPLNGUQJDHR-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C2=C1C(=CC(=N2)NN(C3=CC(=NC(=C3)Cl)Cl)C(=O)N)C(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


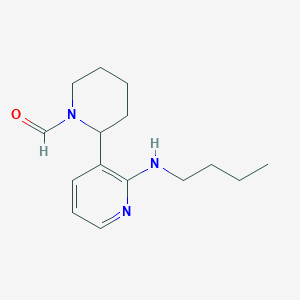

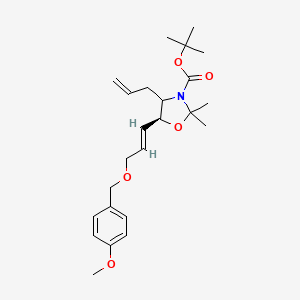
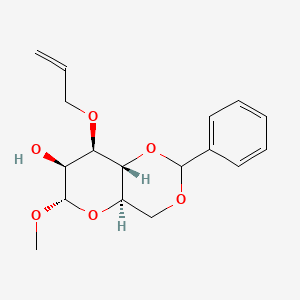



![Furo[2,3-b]furan, hexahydro-3-methylene-, (3aS,6aR)-](/img/structure/B11826639.png)

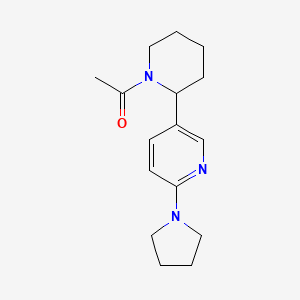


![(2R,4R)-2-(1,1-Dimethylethyl)-4-methyl-4-[(1E)-2-methyl-1,3-butadien-1-yl]-1,3-oxathiolan-5-one](/img/structure/B11826668.png)
![(3aR,6S,8aS)-6-(4-bromophenyl)-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B11826669.png)
